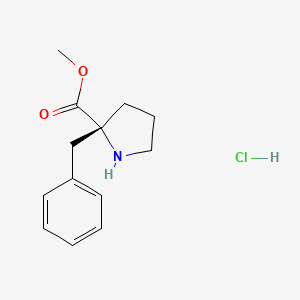![molecular formula C15H13ClO3 B14024676 4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)
4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with chloro and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to a series of reactions to introduce the aldehyde group at the 4-position of the biphenyl core. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure consistent quality and high yield. Techniques such as crystallization, filtration, and solvent recovery are employed to optimize the production process and minimize waste .
化学反应分析
Types of Reactions
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
科学研究应用
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-chloroamphetamine: A compound with similar structural features but different functional groups and applications.
4-Chloro-2,5-dimethoxyaniline: A precursor in the synthesis of 4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde.
Uniqueness
4’-Chloro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
属性
分子式 |
C15H13ClO3 |
|---|---|
分子量 |
276.71 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-13(10-3-5-12(16)6-4-10)15(19-2)7-11(14)9-17/h3-9H,1-2H3 |
InChI 键 |
OFDZSPLJEYAIFO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


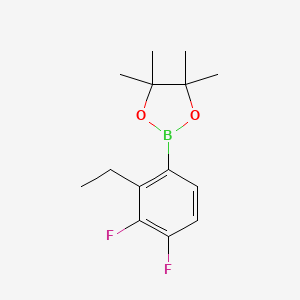
![Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14024595.png)
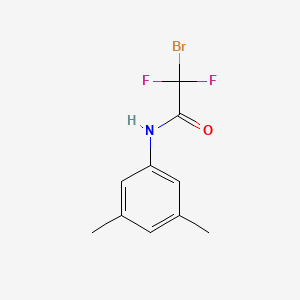
![8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)
![1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)

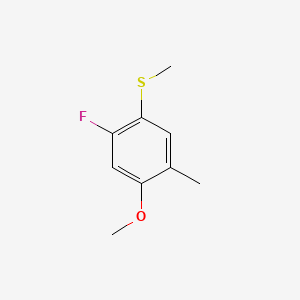
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
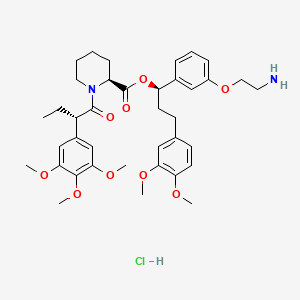
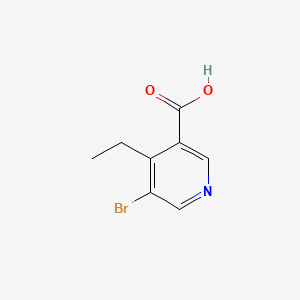
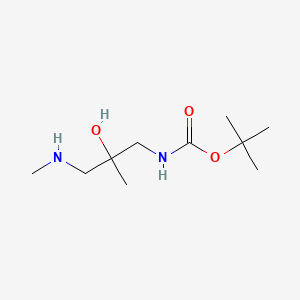
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
